Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, characterized by its unique structural features that combine both pyrazole and pyrimidine rings. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer proliferation .
The synthesis of methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with a diketone, such as 1-cyclopropyl-4,4-difluorobutane-1,3-dione. This reaction is performed under controlled conditions to optimize yield and purity .
While specific industrial methods for large-scale production are not extensively documented, the general approach involves optimizing reaction conditions to achieve high yields and purity. Research continues to explore innovative synthesis methods that allow for structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine framework .
The molecular formula of methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is with a molecular weight of approximately 345.25 g/mol.
Computational chemistry methods such as density functional theory (DFT) have been employed to analyze the electronic structure and reactivity of this compound. These studies provide insights into the potential interactions with biomolecules .
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can participate in several chemical reactions:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are frequently employed. The specific outcomes depend on the choice of reagents and reaction conditions .
The primary mechanism of action for methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with cyclin-dependent kinase 2 (CDK2).
The compound binds to the active site of CDK2, inhibiting its kinase activity. This inhibition prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .
Studies have shown that this compound induces apoptosis in various cancer cell lines by altering cell cycle dynamics and promoting programmed cell death mechanisms .
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has significant applications in medicinal chemistry:
Its ability to inhibit CDK2 makes it a candidate for developing new anticancer therapies targeting cell cycle regulation .
This compound serves as a valuable tool in biochemical studies aimed at understanding kinase signaling pathways and their roles in cellular processes .
Research has explored its potential use as a fluorescent probe due to its unique structural properties, which may facilitate studies on intracellular dynamics .
The pyrazolo[1,5-a]pyrimidine (PP) scaffold has emerged as a privileged structural motif in medicinal chemistry due to its exceptional versatility in drug design and discovery. This fused, rigid, and planar N-heterocyclic system contains both pyrazole and pyrimidine rings, creating a biologically compatible framework that mimics purine bases in nucleic acids [7] [8]. First investigated in the mid-20th century, PP derivatives gained significant attention with the development of anxiolytic agents like zaleplon and indiplon in the 1990s, which targeted the GABAₐ receptor complex. The historical progression of PP-based therapeutics showcases a remarkable evolution from central nervous system agents to targeted protein inhibitors, particularly in oncology and antiviral therapeutics [7].
The scaffold's journey reflects broader trends in drug discovery, transitioning from phenotypic screening to structure-based design. By the early 2000s, researchers recognized the PP core's potential for kinase inhibition, leading to the development of dorsomorphin as a selective AMPK inhibitor. This breakthrough illuminated the scaffold's capacity for high-affinity interactions with ATP-binding sites in kinases [7]. The introduction of presatovir for respiratory syncytial virus and anagliptin for diabetes further demonstrated the PP scaffold's therapeutic adaptability across diverse disease categories. The structural evolution has been characterized by strategic substitutions at key positions (2, 3, 5, 6, and 7) to optimize target engagement and pharmacokinetic properties [7] [8].
Contemporary research has expanded into cancer therapeutics, with covalent Bruton's tyrosine kinase inhibitors like zanubrutinib (BGB-3111) emerging from PP chemical space. The synthetic accessibility of PP derivatives enables rapid exploration of structure-activity relationships, facilitating the development of selective inhibitors against cyclin-dependent kinases (CDKs) and other oncology targets [7] [9]. The historical trajectory of PP derivatives exemplifies how a versatile heterocyclic scaffold can continually reinvent itself to address emerging therapeutic needs through rational molecular design.
Table 1: Historical Development of Pyrazolo[1,5-a]pyrimidine-Based Therapeutics
Era | Representative Agents | Therapeutic Application | Structural Features |
---|---|---|---|
1990s | Zaleplon, Indiplon | Anxiolytic (GABAₐ modulation) | 7-Aza substitution pattern |
Early 2000s | Dorsomorphin | AMPK inhibition | 6,7-Diaryl substitution |
2010s | Anagliptin | Dipeptidyl peptidase-4 inhibition | Carboxylic acid functionality |
2010s | Presatovir | RSV fusion inhibition | Trifluoromethyl substitution |
2010s | Zanubrutinib | Covalent BTK inhibition | Acrylamide warhead |
Present | Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | CDK2 inhibition | Phenyl/trifluoromethyl/carboxylate |
The strategic incorporation of trifluoromethyl groups and phenyl rings into heterocyclic frameworks represents a sophisticated approach to optimizing drug-like properties. In methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, these substituents confer distinct physicochemical advantages that enhance the molecule's potential as a bioactive compound. The trifluoromethyl group at position 7 is particularly significant due to its combined electronic effects and metabolic stability. The strong electron-withdrawing nature (-I effect) of the CF₃ group significantly lowers the pKa of adjacent positions, enhancing hydrogen-bond accepting capacity while creating a metabolic blockade that deters oxidative degradation by cytochrome P450 enzymes [7] [9]. This trifluoromethyl group also contributes to enhanced membrane permeability through increased lipophilicity (log P), as evidenced by the compound's calculated partition coefficient of approximately 3.2 [1] [9].
The phenyl substituent at position 5 provides complementary structural advantages through its planar aromatic surface, enabling critical π-π stacking interactions with protein binding pockets. In CDK2 inhibition, this phenyl ring engages in hydrophobic interactions with the kinase's hinge region, a binding mode confirmed through molecular docking studies [9]. The substituent's position relative to the core heterocycle creates an extended conjugated system that enhances molecular rigidity, reducing the entropic penalty upon target binding. This phenyl substitution pattern has demonstrated superior target selectivity compared to alkyl-substituted analogs in kinase inhibition profiles, particularly against CDK2 versus CDK4/6 isoforms [7].
The synergistic relationship between these substituents creates a balanced electronic profile across the heterocyclic core. The electron-deficient trifluoromethyl group counterbalances the electron-rich phenyl ring, creating a dipole moment that facilitates interactions with polarized binding pockets. This strategic placement follows established medicinal chemistry principles where electron-withdrawing groups at position 7 and aromatic groups at position 5 collectively enhance binding affinity for kinase targets. The trifluoromethyl group's strong inductive effect also modulates the electron density at N1 and N8 nitrogen atoms, potentially enhancing hydrogen-bonding interactions with key amino acid residues in the ATP-binding cleft [7] [9].
Table 2: Structural and Electronic Contributions of Key Substituents
Substituent | Position | Electronic Effect | Physicochemical Contribution | Biological Impact |
---|---|---|---|---|
Phenyl | 5 | Electron-donating (+M) | Increased lipophilicity (cLogP +1.5) | π-Stacking with hydrophobic pockets |
Trifluoromethyl | 7 | Strong electron-withdrawing (-I) | Enhanced metabolic stability | Reduced oxidative metabolism |
Carboxylate ester | 2 | Moderate electron-withdrawing | Prodrug functionality | Hydrolysis to active acid metabolite |
Pyrimidine N | Core | Hydrogen-bond accepting | Water solubility modulation | H-bonding with kinase hinge region |
The methyl carboxylate ester at position 2 of the pyrazolo[1,5-a]pyrimidine core serves multiple sophisticated functions in drug design, chief among them being a strategic prodrug approach to enhance bioavailability. The ester moiety in methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate significantly improves membrane permeability compared to its carboxylic acid counterpart by reducing ionization at physiological pH. This modification increases the compound's lipophilicity profile, as evidenced by its calculated partition coefficient (log P) of approximately 3.2, which facilitates passive diffusion across cellular membranes [9]. Once intracellular, ubiquitous esterases hydrolyze the ester to generate the active carboxylic acid metabolite, which demonstrates enhanced target binding affinity for CDK2 through ionic and hydrogen-bond interactions with lysine and aspartate residues in the ATP-binding pocket [9].
The carboxylate ester also serves as a versatile synthetic handle for further chemical transformations. The electron-withdrawing nature of the ester carbonyl moderately activates the C3 position toward nucleophilic substitution, enabling subsequent derivatization to amides, hydrazides, or reduced alcohols while maintaining the core heterocyclic structure [9]. This chemical versatility facilitates the creation of diverse structure-activity relationship libraries from a common synthetic intermediate. In molecular recognition studies, the ester carbonyl participates in dipolar interactions with protein targets, serving as a hydrogen-bond acceptor that complements the hydrogen-bond donating capability of the pyrazole NH group [7] [9].
From a pharmaceutical development perspective, the methyl ester represents an optimal balance between metabolic stability and biotransformation potential. Unlike longer alkyl chain esters that might exhibit prolonged circulation, the methyl ester undergoes efficient hepatic hydrolysis to the active acid, minimizing potential accumulation. The compact methyl group also avoids the steric hindrance concerns associated with bulkier esters, ensuring efficient enzyme access for hydrolysis. This strategic molecular design exemplifies the sophisticated application of prodrug principles in modern medicinal chemistry, where transient masking of acidic functions enhances cellular uptake while maintaining the pharmacophore integrity required for target engagement [9].
The synthesis of methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves a cyclocondensation reaction between methyl 5-amino-1H-pyrazole-3-carboxylate and appropriately substituted 1,3-biselectrophilic systems. Modern synthetic approaches employ β-enaminones under microwave irradiation to accelerate the reaction kinetics, achieving completion within minutes rather than hours required under conventional heating [7]. The carboxylate ester remains stable throughout this synthetic sequence, demonstrating its compatibility with the harsh reaction conditions required for heterocycle formation. Subsequent purification through recrystallization techniques yields material of sufficient purity for biological evaluation, avoiding the need for complex chromatographic separations that might compromise ester integrity [9].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7